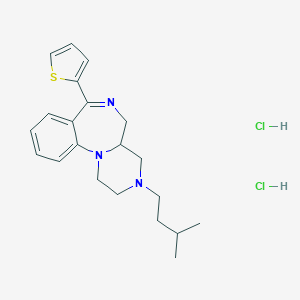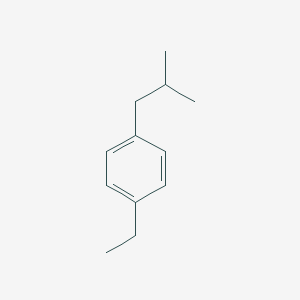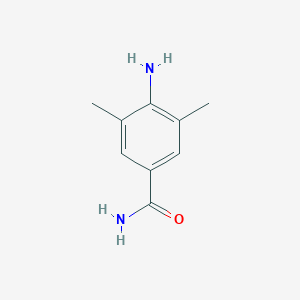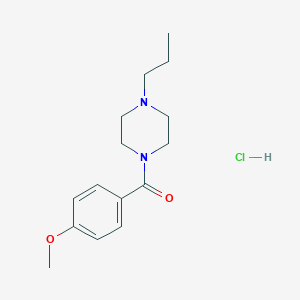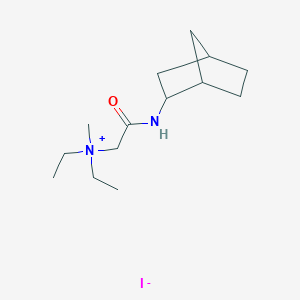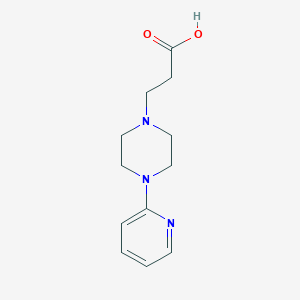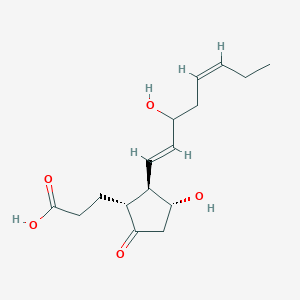
delta-17-Tetranorprostaglandin E1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-17-Tetranorprostaglandin E1, also known as 17-T-PGEM, is a metabolite of prostaglandin E1 (PGE1). It is a potent vasodilator and has been studied extensively for its potential therapeutic applications in cardiovascular diseases and other conditions.
Wirkmechanismus
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylyl cyclase and cyclic AMP (cAMP) production. This leads to the relaxation of smooth muscle cells and vasodilation. delta-17-Tetranorprostaglandin E1 also inhibits platelet aggregation and promotes the production of nitric oxide, which further enhances its vasodilatory effect.
Biochemische Und Physiologische Effekte
Delta-17-Tetranorprostaglandin E1 has been shown to have a number of biochemical and physiological effects. It has a potent vasodilatory effect, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of thrombosis. Additionally, delta-17-Tetranorprostaglandin E1 has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of delta-17-Tetranorprostaglandin E1 is its potent vasodilatory effect, which makes it a valuable tool for studying the cardiovascular system. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of delta-17-Tetranorprostaglandin E1 is its short half-life, which makes it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of delta-17-Tetranorprostaglandin E1. One area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the development of new analogs of delta-17-Tetranorprostaglandin E1 that have improved pharmacokinetic properties. Additionally, there is a need for further research into the therapeutic potential of delta-17-Tetranorprostaglandin E1 in various diseases.
Synthesemethoden
The synthesis of delta-17-Tetranorprostaglandin E1 involves the extraction of PGE1 from natural sources or its synthesis from arachidonic acid. PGE1 is then subjected to enzymatic or chemical hydrolysis to yield delta-17-Tetranorprostaglandin E1. The yield and purity of the final product depend on the method used for extraction and purification.
Wissenschaftliche Forschungsanwendungen
Delta-17-Tetranorprostaglandin E1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and ischemic heart disease. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
105450-12-2 |
|---|---|
Produktname |
delta-17-Tetranorprostaglandin E1 |
Molekularformel |
C16H24O5 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
Isomerische SMILES |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
Synonyme |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
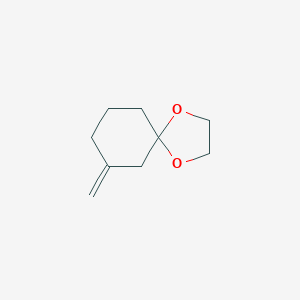
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

